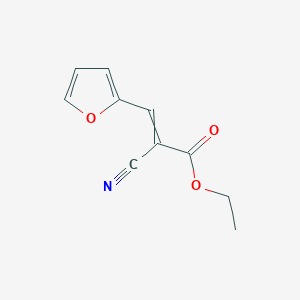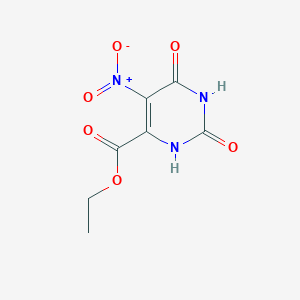
6-Hydroxypyridazine-3-carboxylic acid
Descripción general
Descripción
6-Hydroxypyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The compound features both a hydroxy group and a carboxylic acid group attached to the pyridazine ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of pyridazine derivatives can be complex due to the presence of reactive functional groups that can participate in various chemical reactions. For instance, the synthesis of substituted pyridines involves the formation of 6-hydroxy-4-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides from amino-oxazines with sodium phenoxide in phenol . Another study describes the synthesis of 6-methoxypyridazine-3-carboxylic acid through methoxylation of chlorine and subsequent oxidation of the methyl group, with overall yields ranging from 28.7% to 37.7% .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was characterized using elemental analysis, mass spectrometry, FT-IR, NMR spectroscopy, and crystallographic techniques . Such studies provide valuable insights into the molecular geometry and electronic structure of pyridazine compounds.
Chemical Reactions Analysis
Pyridazine derivatives can undergo a range of chemical reactions due to their reactive functional groups. The acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides demonstrates the reactivity of such compounds under acidic conditions . Additionally, the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones and Meldrum's acid derivatives highlights the potential for thermal fragmentation and decarboxylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. For instance, the effects of methylation on intermolecular interactions and lipophilicity were studied for a series of methylated 6-hydroxypyridazine-3-carboxylic acids. The compounds exhibited equilibrium between lactam and lactim tautomers, which affected their synthesis and crystallization behavior . The study of lanthanide-organic frameworks constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands also provides insights into the coordination chemistry and topology of such compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-Hydroxypyridazine-3-carboxylic acid and its derivatives are involved in various synthesis processes. A study by Katrusiak et al. (2011) explored the effects of methylation on intermolecular interactions and lipophilicity for methylated derivatives of this compound (Katrusiak et al., 2011).
- Xiu-lian (2011) reported new synthetic routes for preparing 6-methoxypyridazine-3-carboxylic acid, starting with 3-chloro-6-methylpyridazine (Ju Xiu-lian, 2011).
Mesomorphic Properties and Material Science
- Paschke et al. (1992) studied esters of 6-alkyloxypyridazine-3-carboxylic acid, noting that the introduction of heteroaromatic rings significantly changes their mesomorphic behavior, particularly in forming smectic C phases (Paschke et al., 1992).
Coordination Chemistry and Framework Structures
- Liu et al. (2009) investigated the reaction of 6-Hydroxypyridine-3-carboxylic acid with lanthanides and oxalic acid under hydrothermal conditions, resulting in novel lanthanide-organic coordination polymeric networks. These networks exhibit interesting topologies and weak coupling interactions between lanthanide ions (Caiming Liu et al., 2009).
Biomedical Applications and Drug Design
- Yushkova et al. (2013) synthesized spin-labeled amides of a compound structurally related to this compound, demonstrating potential for biomedical applications such as magnetic-resonance imaging (MRI) (Y. V. Yushkova et al., 2013).
Molecular Arrangements and Crystallography
- May et al. (2019) provided insights into the molecular arrangements of substituted hydroxypyridine carboxylic acids, highlighting the structural diversity and potential for complex formation in various applications (N. May et al., 2019).
Catalysis and Reaction Mechanisms
- Gilchrist et al. (1985) explored the acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines, a route to 3-alkoxypyridine 1-oxides, demonstrating the versatility of this compound in catalytic processes (T. L. Gilchrist et al., 1985).
Polymer Science and Material Stability
- Lánská (1994) studied the thermo-oxidation of lactam-based polyamides with carboxylic end-groups, providing insights into the stability and decomposition of related compounds in material science applications (B. Lánská, 1994).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 6-Hydroxypyridazine-3-carboxylic acid It’s known that this compound can react with certain lanthanides .
Mode of Action
This compound: interacts with lanthanides such as Nd, Sm, Eu, and Gd . It reacts with these elements and oxalic acid under certain conditions to generate novel lanthanide-organic coordination polymeric networks .
Biochemical Pathways
The specific biochemical pathways affected by This compound The formation of lanthanide-organic coordination polymeric networks suggests potential involvement in metal-organic framework (mof) synthesis .
Pharmacokinetics
The pharmacokinetic properties of This compound are as follows :
- High No No No No No No No -7.38 cm/s 0.32 -0.89 18.3 mg/ml ; 0.13 mol/l ClassVery soluble
It is also very soluble in water .
Result of Action
The molecular and cellular effects of This compound Its ability to form coordination polymeric networks with lanthanides suggests potential applications in materials science .
Action Environment
The environmental factors influencing the action, efficacy, and stability of This compound Its reaction with lanthanides and oxalic acid to form coordination polymeric networks occurs under hydrothermal conditions , suggesting that temperature and pressure may play a role in its reactivity.
Propiedades
IUPAC Name |
6-oxo-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSROMQVPUQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308343 | |
| Record name | 6-hydroxypyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37972-69-3, 306934-80-5 | |
| Record name | 37972-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-hydroxypyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Hydroxypyridazine-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-hydroxypyridazine-3-carboxylic acid and its methylated derivatives?
A: this compound is a heterocyclic compound containing both a carboxylic acid group and a hydroxyl group. Research on this compound and its methylated derivatives, including 4,5-dihydro analogs, focuses on understanding their tautomeric forms and specific intermolecular interactions. [] These structural aspects are crucial for investigating potential applications in various fields.
Q2: Why is the lipophilicity of this compound and its analogs significant?
A: The study highlighted in the provided abstract investigates the lipophilicity of this compound and its analogs. [] Lipophilicity, a measure of a compound's affinity for fats and oils, plays a crucial role in determining how a molecule interacts with biological systems. Understanding the lipophilicity of these compounds can provide valuable insights into their potential for pharmaceutical applications, as it influences factors like absorption, distribution, and interaction with biological targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

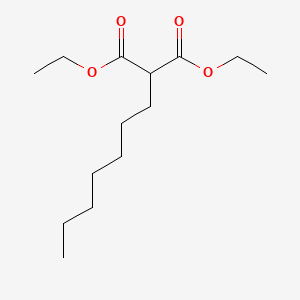
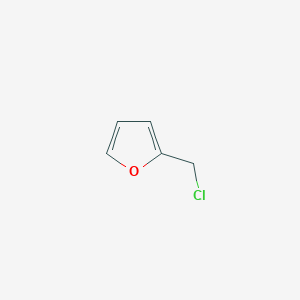

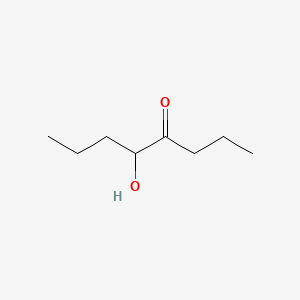

![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)
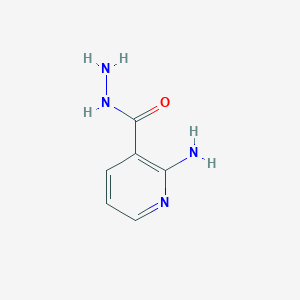
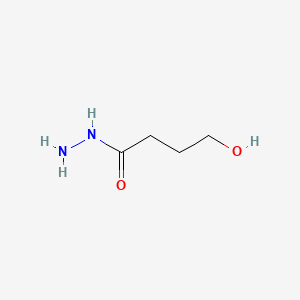
![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

